3-Amino-7-fluoroquinoline dihydrochloride is a synthetic compound classified as a fluoroquinolone derivative, characterized by its unique molecular structure that includes an amino group at the third position and a fluorine atom at the seventh position of the quinoline ring. Its chemical formula is with a CAS number of 1266226-28-1. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of antibacterial agents and other therapeutic compounds .
The synthesis of 3-Amino-7-fluoroquinoline dihydrochloride typically involves several key steps:
In industrial settings, these processes may be scaled up, employing continuous flow reactors or microwave-assisted synthesis to improve yield and efficiency. Purification techniques such as recrystallization or chromatography are often utilized to obtain high-purity products .
The molecular structure of 3-Amino-7-fluoroquinoline dihydrochloride can be represented as follows:
The compound exhibits a planar structure typical of quinolines, allowing for effective interaction with biological targets .
3-Amino-7-fluoroquinoline dihydrochloride can participate in various chemical reactions:
The mechanism of action for 3-Amino-7-fluoroquinoline dihydrochloride primarily involves its ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, this compound effectively prevents proper DNA function, leading to bacterial cell death. This mechanism underlies its potential use as an antibacterial agent .
Relevant data indicates that this compound exhibits significant antibacterial activity against various strains, making it valuable for further pharmacological studies .
3-Amino-7-fluoroquinoline dihydrochloride has several scientific uses:
The discovery of nalidixic acid in 1962 marked the birth of antibacterial quinolones, originating as a chloroquine synthesis byproduct [1] [5]. Early quinolones (e.g., oxolinic acid, pipemidic acid) exhibited narrow-spectrum Gram-negative activity but were limited by poor pharmacokinetics and bacterial resistance. The pivotal introduction of a C-6 fluorine atom in the 1980s (e.g., norfloxacin, ciprofloxacin) defined the fluoroquinolone (FQ) class, enhancing DNA gyrase/topoisomerase IV inhibition and membrane permeability [1] [7] [9]. Subsequent generations prioritized broadening antibacterial spectra and overcoming resistance:
Table 1: Evolution of Fluoroquinolone Structural Features
Generation | Representatives | Key Structural Modifications | Spectrum Enhancement |
---|---|---|---|
1st | Nalidixic acid | Naphthyridine core, no fluorine | Gram-negative enterobacteria |
2nd | Ciprofloxacin | C-6 fluorine, C-7 piperazine | Gram-negatives, some atypicals |
3rd/4th | Moxifloxacin | C-8 methoxy, bicyclic C-7 substituent | Gram-positives, anaerobes |
Novel Derivatives | 3-Amino-7-fluoroquinoline | C-7 amino group, C-6 fluorine | Resistant Gram-positives (theoretical) |
3-Amino-7-fluoroquinoline dihydrochloride represents a modern exploration beyond classical C-7 piperazinyl groups. Its C-7 amino group and dihydrochloride salt formulation aim to optimize solubility and target binding, continuing the structure-activity relationship (SAR) progression that defined earlier FQs [1] [3].
The C-7 position of the quinolone nucleus critically influences antibacterial potency, pharmacokinetics, and resistance profiles. Classical C-7 substituents (e.g., piperazine in ciprofloxacin) enhance Gram-negative coverage by improving DNA gyrase affinity and cellular uptake [1] [8]. However, bulkier or zwitterionic groups (e.g., in delafloxacin) further broaden spectra to resistant Staphylococcus aureus and anaerobes [10].
3-Amino-7-fluoroquinoline dihydrochloride features a compact, polar primary amine at C-7. This modification theoretically enables:
Table 2: Impact of C-7 Substituents on Fluoroquinolone Properties
C-7 Substituent | Example FQ | Antibacterial Consequences | Physicochemical Effect |
---|---|---|---|
Piperazine | Ciprofloxacin | Strong Gram-negative activity; efflux-sensitive | Zwitterionic; pH-dependent solubility |
Pyrrolidine | Levofloxacin | Balanced Gram-positive/Gram-negative coverage | Improved tissue penetration |
3-Amino (proposed) | Subject compound | Potential enhanced DNA binding & anti-Gram-positive activity | Polar; water-soluble (dihydrochloride) |
The dihydrochloride salt further augments aqueous solubility, facilitating in vitro testing and formulation stability [2] [4].
Antimicrobial resistance (AMR) to fluoroquinolones primarily arises from:
3-Amino-7-fluoroquinoline’s structure addresses these mechanisms:
Table 3: Amino-Fluoroquinoline Derivatives in Resistance Management
Resistance Mechanism | Impact on Classical FQs | Amino-Fluoroquinoline Advantage |
---|---|---|
QRDR Mutations | Reduced binding affinity | Enhanced hydrogen bonding to mutant enzymes (theoretical) |
Efflux Pumps | Reduced intracellular accumulation | Lower affinity for NorA/PmrA transporters |
Enzymatic Modification | AAC(6')-Ib-cr acetylation | Unmodified amino group resists acetylation |
While clinical data on 3-amino-7-fluoroquinoline dihydrochloride remains limited, its structural rationale aligns with next-generation FQ design principles prioritizing resistance circumvention and expanded spectra [3] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7